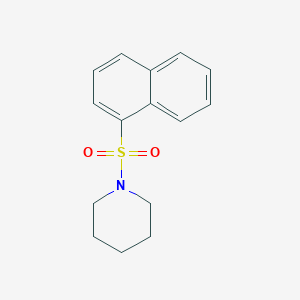
1-(1-Naphthylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Naphthylsulfonyl)piperidine is a useful research compound. Its molecular formula is C15H17NO2S and its molecular weight is 275.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(1-Naphthylsulfonyl)piperidine (CAS No. 252985-50-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. This article aims to provide a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₁₅H₁₇NO₂S
- Molecular Weight : 273.37 g/mol
The compound features a piperidine ring substituted with a naphthylsulfonyl group, which is believed to play a crucial role in its biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of certain proteases and as a modulator of neurotransmitter systems.
Enzyme Inhibition
Research indicates that this compound can inhibit serine proteases, which are critical in various physiological processes. The mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition can lead to significant effects on cellular signaling pathways.
Receptor Interaction
The compound has also shown promise in modulating neurotransmitter receptors, particularly those involved in the central nervous system. Its ability to influence receptor activity suggests potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Serine protease inhibition | Thrombin | Inhibition | |
| Neurotransmitter modulation | Dopamine receptors | Antagonistic effect | |
| Cytotoxicity | Cancer cell lines | Induction of apoptosis |
Case Study 1: Inhibition of Thrombin
In a study examining the inhibitory effects on thrombin, this compound demonstrated a significant reduction in thrombin activity. The IC50 value was determined to be approximately 50 µM, indicating moderate potency as an anticoagulant agent. This finding supports its potential use in developing therapeutic agents for thrombotic disorders.
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the modulation of dopamine receptors. The results indicated that this compound acted as an antagonist at D2 dopamine receptors, leading to decreased dopaminergic signaling. This property may have implications for treating conditions such as schizophrenia or Parkinson's disease.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies have shown that at high concentrations, this compound can induce cytotoxic effects in certain cell lines, necessitating further investigation into its safety profile and therapeutic window.
Propiedades
Número CAS |
252985-50-5 |
|---|---|
Fórmula molecular |
C15H17NO2S |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
1-naphthalen-1-ylsulfonylpiperidine |
InChI |
InChI=1S/C15H17NO2S/c17-19(18,16-11-4-1-5-12-16)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2 |
Clave InChI |
BIXAFWJBUZHFOJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Solubilidad |
17.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















